molecular formula C11H13F2NO B11811490 3-(2-(Difluoromethoxy)phenyl)pyrrolidine

3-(2-(Difluoromethoxy)phenyl)pyrrolidine

Cat. No.: B11811490
M. Wt: 213.22 g/mol
InChI Key: WGTPUIKVFQHLOF-UHFFFAOYSA-N
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Description

Pyrrolidine (B122466) Derivatives in Organic and Medicinal Chemistry Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the design of biologically active molecules. nih.govwikipedia.org This saturated scaffold is prevalent in numerous natural products, including alkaloids like nicotine (B1678760) and the amino acid proline. wikipedia.orgmdpi.com Its significance in medicinal chemistry is vast, with the pyrrolidine motif appearing in over 20 FDA-approved drugs, such as the anticholinergic agent procyclidine (B1679153) and the antidiabetic drug mitiglinide. enamine.net

The utility of the pyrrolidine scaffold stems from several key features:

Structural Versatility : The non-planar, sp³-hybridized nature of the ring allows for increased three-dimensional complexity, enabling chemists to explore chemical space more effectively compared to flat, aromatic systems. nih.gov

Stereochemical Importance : The carbon atoms in the pyrrolidine ring can be chiral centers, allowing for the creation of specific stereoisomers. This is crucial as the spatial orientation of substituents can dramatically alter a molecule's interaction with biological targets like enzymes and receptors. mdpi.comnih.gov

Physicochemical Modulation : The pyrrolidine moiety can enhance aqueous solubility and other key physicochemical properties. pharmablock.com The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, facilitating critical interactions with proteins. pharmablock.com

Pyrrolidine derivatives have been investigated for a wide range of therapeutic applications, demonstrating activities as anticancer, antiviral, anti-inflammatory, and anticonvulsant agents. nih.gov For instance, certain derivatives have been developed as antagonists for the CXCR4 receptor, which is implicated in cancer metastasis and HIV infection. nih.gov

The Role of Difluoromethoxy Groups in Modern Chemical Research

The introduction of fluorine-containing groups is a powerful strategy in modern drug design, with approximately 20% of all marketed drugs containing fluorine. mdpi.com The difluoromethoxy group (-OCHF₂) in particular has garnered increasing interest for its unique electronic and physical properties that distinguish it from both its non-fluorinated analog (methoxy, -OCH₃) and the more common trifluoromethoxy (-OCF₃) group. mdpi.comd-nb.info

Key properties of the difluoromethoxy group include:

Modulation of Lipophilicity : The -OCHF₂ group is considered a lipophilicity-enhancing moiety, which can improve a compound's ability to cross cell membranes. acs.org However, its impact is nuanced, with the potential for dynamic lipophilicity depending on its chemical environment. d-nb.info

Metabolic Stability : Fluorination often enhances metabolic stability by strengthening the C-H bonds, making the molecule less susceptible to enzymatic degradation. mdpi.combohrium.com

Hydrogen Bonding Capacity : The hydrogen atom of the -OCHF₂ group is weakly acidic and can act as a hydrogen bond donor. d-nb.infoacs.org This allows it to serve as a potential bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, creating novel binding interactions with biological targets. acs.org

The synthesis of molecules containing the -OCHF₂ group has advanced significantly, with methods available for the difluoromethylation of alcohols, making these building blocks more accessible for research. d-nb.inforesearchgate.net

Rationale for Investigating 3-(2-(Difluoromethoxy)phenyl)pyrrolidine as a Research Target

The chemical structure of this compound represents a deliberate combination of the two valuable pharmacophores discussed above. The rationale for its investigation as a research target is built upon the synergistic potential of these two moieties.

Proven Scaffolds : The molecule is built on the 3-phenylpyrrolidine (B1306270) framework. Substituted 3-phenylpyrrolidine derivatives have been identified as potent and selective inverse agonists for the retinoic acid-related orphan receptor gamma t (RORγt), a key target in autoimmune diseases. nih.gov This establishes the core structure as a biologically relevant scaffold.

Bioisosteric Replacement and Property Modulation : The difluoromethoxy group at the 2-position of the phenyl ring serves as a modern bioisosteric replacement for other substituents. Compared to a simple hydroxyl or methoxy (B1213986) group, the -OCHF₂ group offers a unique combination of lipophilicity, metabolic stability, and hydrogen bonding capability. mdpi.comacs.org Its placement on the phenyl ring can fine-tune the electronic properties and binding interactions of the entire molecule.

Exploration of Chemical Space : Combining the three-dimensional character of the pyrrolidine ring with the specific conformational influence of the difluoromethoxy group allows for the creation of a molecule with a distinct shape and vector for its substituents. nih.gov This novel structure can explore interactions with biological targets that may not be accessible to simpler or flatter analogs.

The investigation of this compound is therefore driven by the hypothesis that the unique physicochemical properties imparted by the -OCHF₂ group can enhance the biological activity, selectivity, or pharmacokinetic profile of the well-established phenylpyrrolidine scaffold. Research into its synthesis and biological evaluation could provide valuable insights for the development of new chemical probes or therapeutic candidates. d-nb.infonih.gov

Data Tables

Table 1: Physicochemical Properties of the Pyrrolidine Moiety

Property Value/Description Source
Molecular Formula (CH₂)₄NH wikipedia.org
Classification Cyclic secondary amine, saturated heterocycle wikipedia.org
Molar Mass 71.123 g·mol⁻¹ wikipedia.org
Boiling Point 87 °C (189 °F; 360 K) wikipedia.org
Solubility in Water Miscible wikipedia.org
Acidity (pKa of conjugate acid) 11.27 (in water) wikipedia.org

| Key Role in Medicinal Chemistry | Enhances solubility, acts as H-bond donor/acceptor, provides 3D structure | pharmablock.com |

Table 2: Characteristics of the Difluoromethoxy (-OCHF₂) Group in Drug Design

Feature Description Source
Hydrogen Bonding Can act as a "lipophilic hydrogen bond donor" acs.org
Bioisosterism Considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups acs.org
Lipophilicity Generally enhances lipophilicity, with ΔlogP values ranging from -0.1 to +0.4 compared to a methyl group acs.org
Metabolic Stability Often increases metabolic stability due to the strength of C-F bonds mdpi.combohrium.com
Conformation Tends to adopt a conformation orthogonal to an attached aromatic ring researchgate.net

| Synthesis Challenge | Synthesis can be challenging, sometimes involving ozone-depleting reagents, though newer methods are being developed | d-nb.inforesearchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

3-[2-(difluoromethoxy)phenyl]pyrrolidine

InChI

InChI=1S/C11H13F2NO/c12-11(13)15-10-4-2-1-3-9(10)8-5-6-14-7-8/h1-4,8,11,14H,5-7H2

InChI Key

WGTPUIKVFQHLOF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC=CC=C2OC(F)F

Origin of Product

United States

Synthetic Methodologies for 3 2 Difluoromethoxy Phenyl Pyrrolidine and Structural Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The pyrrolidine ring is a common scaffold in many biologically active compounds. nih.gov Its synthesis can be achieved through various methods, including the functionalization of existing pyrrolidine structures or the formation of the ring from acyclic precursors. nih.gov Key strategies often involve creating the core structure with desired stereochemistry and functional group placement.

Stereoselective Approaches to Pyrrolidine Cores

Achieving the correct stereochemistry in the pyrrolidine ring is often crucial for the biological activity of the final compound. Several stereoselective methods are employed to construct chiral pyrrolidine cores.

One of the most direct methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.org This method is highly stereo- and regioselective and can create up to four new contiguous stereocenters. mappingignorance.org The choice of catalyst, such as copper(I) or silver(I), can influence the stereochemical outcome, allowing for the selective formation of either the exo or endo product. mappingignorance.org

Another approach involves starting with chiral precursors like 2,3-O-iso-propylidene-D-erythronolactol to synthesize new chiral pyrrolidines. nih.gov Additionally, the use of chiral auxiliaries can direct the stereochemical course of reactions. For instance, modifying a starting material with a chiral auxiliary can lead to a diastereoselective aldol (B89426) reaction, setting the stereocenters in a specific configuration. youtube.com

The following table summarizes various stereoselective approaches to pyrrolidine cores:

Table 1: Stereoselective Pyrrolidine Synthesis Methods
Method Description Key Features
Catalytic Asymmetric 1,3-Dipolar Cycloaddition Cycloaddition of azomethine ylides with alkenes. Highly stereo- and regioselective; can form four new stereocenters. mappingignorance.org
Chiral Precursors Synthesis starting from a chiral molecule like an amino acid or a sugar derivative. nih.gov Introduces chirality from the beginning of the synthetic sequence.
Chiral Auxiliaries Temporary attachment of a chiral group to guide a stereoselective reaction. Allows for diastereoselective transformations. youtube.com
Resolution of Racemates Separation of enantiomers, for example, via diastereomeric salt or ester formation. A classical method to obtain pure enantiomers. nih.gov

Ring-Closing Reactions for Pyrrolidine Formation

Ring-closing reactions are a powerful tool for the construction of the pyrrolidine ring from acyclic precursors. These reactions involve the formation of a new bond to close a chain and form the heterocyclic ring.

A prominent example is the ring-closing metathesis (RCM) reaction. Ruthenium catalysts, such as Grubbs catalysts, are effective for the RCM of enynes to produce pyrrolidine derivatives. acs.org This method is atom-economical and can be performed under mild conditions, even with substrates containing basic or nucleophilic nitrogen atoms. acs.org

Another strategy is the photo-promoted ring contraction of pyridines with silylborane to yield pyrrolidine derivatives. osaka-u.ac.jp This reaction proceeds through a 2-silyl-1,2-dihydropyridine intermediate and a vinylazomethine ylide. osaka-u.ac.jp

Intramolecular C-H amination reactions provide another route to pyrrolidines. organic-chemistry.org For example, iron(III) catalysts can facilitate the intramolecular amination of alkyl azides. organic-chemistry.org Additionally, a Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids can produce 2-substituted pyrrolidines. organic-chemistry.org

The table below outlines common ring-closing reactions for pyrrolidine synthesis:

Table 2: Ring-Closing Reactions for Pyrrolidine Synthesis
Reaction Catalyst/Reagent Description
Ring-Closing Metathesis (RCM) Ruthenium catalysts (e.g., Grubbs catalyst) Cyclization of dienes or enynes to form the pyrrolidine ring. acs.org
Photo-promoted Ring Contraction Silylborane Contraction of a pyridine (B92270) ring to a pyrrolidine ring under photochemical conditions. osaka-u.ac.jp
Intramolecular C-H Amination Iron(III) catalysts or Tf₂O Formation of a C-N bond within a molecule to close the ring. organic-chemistry.org

Introduction of the Difluoromethoxy Phenyl Moiety

The difluoromethoxy group (OCF₂H) is a valuable substituent in medicinal chemistry due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. researchgate.netnih.gov Its introduction onto a phenyl ring can be achieved through several catalytic methods.

A recently developed method for synthesizing aromatic compounds with a difluoro(methoxy)methyl fragment (CF₂OCH₃) involves the fluorodesulfurization of thionoesters using a combination of SnCl₄ and DAST (diethylaminosulfur trifluoride). nuph.edu.uanuph.edu.ua This method has shown excellent selectivity and high yields for a range of aromatic compounds. nuph.edu.uanuph.edu.ua

Palladium-Catalyzed Difluoromethylation Approaches

Palladium catalysis is a versatile tool for forming carbon-carbon and carbon-heteroatom bonds, including those involving fluorine.

One approach involves the palladium-catalyzed cross-coupling of aryl chlorides or bromides with TMSCF₂H (trimethyl(difluoromethyl)silane). sci-hub.se Catalysts such as Pd(dba)₂/BrettPhos and Pd(PtBu₃)₂ have been shown to be effective for this transformation, providing a variety of difluoromethylated arenes in good yields. sci-hub.se This method avoids the need for stoichiometric organozinc or silver reagents. sci-hub.se

Another palladium-catalyzed method is the aryldifluoromethylation of aryl halides using aryldifluoromethyl trimethylsilanes (TMSCF₂Ar). nih.govescholarship.org This reaction is promoted by a dialkylaryl phosphine (B1218219) ligand. nih.govescholarship.org

A new radical difluoromethylation has been developed using difluoroacetic anhydride (B1165640) and N-phenyl-4-methylbenzenesulfonamide. acs.org The resulting reagent, N-phenyl-N-tosyldifluoroacetamide, reacts with arylboronic acids in the presence of a palladium catalyst to produce difluoromethylarenes. acs.org

Copper-Catalyzed Difluoromethylation Strategies

Copper-catalyzed reactions offer an alternative and often complementary approach to palladium-based methods for difluoromethylation.

A one-step procedure for the difluoromethylation of aryl and vinyl iodides utilizes a combination of CuI, CsF, and TMSCF₂H. nih.gov This method is notable for its use of readily available and non-hazardous reagents and its tolerance of various functional groups. nih.gov

Another copper-catalyzed approach employs a (difluoromethyl)zinc reagent, which can be generated from difluoroiodomethane (B73695) and zinc. acs.org This method efficiently difluoromethylates aryl iodides without the need for additional ligands for the copper catalyst. acs.org

Copper catalysis can also be used for the deoxygenative difluoromethylation of alcohols. acs.org In this process, alcohol-derived xanthate esters are activated by catalytically generated aryl radicals, leading to the formation of alkyl-difluoromethane products. acs.org

Radical Difluoromethylation Methods for Aryl Systems

Radical reactions provide a powerful means to introduce the difluoromethyl group, often under mild conditions.

Visible light-mediated radical difluoromethylation of aromatics can be achieved using PhSO₂SCF₂H as a difluoromethylthiolating reagent. nih.govrsc.org This metal-free protocol converts a broad range of arenes and heteroarenes to difluoromethylthioethers. nih.govrsc.org

Photocatalytic systems can also be employed for the difluoromethylation of aromatic compounds. mdpi.com For instance, the use of a photocatalyst like Ir(ppy)₃ can initiate the radical difluoromethylation of β,γ-unsaturated oximes. mdpi.com

The following table summarizes various methods for introducing the difluoromethoxy phenyl moiety:

Table 3: Methods for Introducing the Difluoromethoxy Phenyl Moiety
Method Catalyst/Reagent Substrate Key Features
Palladium-Catalyzed Cross-Coupling Pd(dba)₂/BrettPhos or Pd(PtBu₃)₂ Aryl chlorides/bromides Uses TMSCF₂H as the difluoromethyl source. sci-hub.se
Palladium-Catalyzed Aryldifluoromethylation Palladium with a dialkylaryl phosphine ligand Aryl halides Uses aryldifluoromethyl trimethylsilanes. nih.govescholarship.org
Copper-Mediated Difluoromethylation CuI/CsF Aryl/vinyl iodides One-step procedure with TMSCF₂H. nih.gov
Copper-Catalyzed Difluoromethylation Copper catalyst Aryl iodides Uses a (difluoromethyl)zinc reagent. acs.org
Radical Difluoromethylthiolation Visible light Aromatics Metal-free, uses PhSO₂SCF₂H. nih.govrsc.org
Photocatalytic Difluoromethylation Photocatalyst (e.g., Ir(ppy)₃) β,γ-Unsaturated oximes Initiated by light. mdpi.com
Fluorodesulfurization SnCl₄/DAST Thionoesters Forms a difluoro(methoxy)methyl group. nuph.edu.uanuph.edu.ua

Coupling Methodologies for Pyrrolidine and Difluoromethoxy Phenyl Fragments

The construction of 3-(2-(difluoromethoxy)phenyl)pyrrolidine can be approached from two primary disconnection points, leading to either a C-N or a C-C bond-forming strategy.

The Buchwald-Hartwig amination represents a powerful C-N bond-forming strategy. wikipedia.org This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a 2-(difluoromethoxy)phenyl halide (such as 1-bromo-2-(difluoromethoxy)benzene) with pyrrolidine or a suitable pyrrolidine precursor. The catalytic cycle for this transformation generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of this process, as they facilitate the key steps of the catalytic cycle. rsc.org

Alternatively, the Suzuki-Miyaura cross-coupling offers a robust C-C bond-forming approach. harvard.edu This reaction entails the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. harvard.edu For the synthesis of the target molecule, this would involve reacting a 2-(difluoromethoxy)phenylboronic acid or its ester derivative with a 3-halopyrrolidine or a related electrophile. The catalytic cycle of the Suzuki-Miyaura reaction also involves oxidative addition of the halide to a Pd(0) species, followed by transmetalation with the organoboron compound in the presence of a base, and concludes with reductive elimination to form the new C-C bond. researchgate.net This method is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. harvard.edu

Optimization of Reaction Conditions and Yields

In the context of a Buchwald-Hartwig amination approach, the selection of the palladium precursor and the phosphine ligand is critical. Studies on related aryl aminations have shown that different generations of Buchwald ligands, such as XPhos, SPhos, and RuPhos, can have a profound impact on reaction outcomes. The choice of base is also crucial, with common options including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (B84403) (K₃PO₄). The solvent can influence the solubility of the reactants and the stability of the catalytic species, with ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF), as well as aromatic solvents like toluene, being frequently employed.

For a Suzuki-Miyaura cross-coupling , similar optimization is necessary. A variety of palladium sources, such as Pd(OAc)₂ and Pd(PPh₃)₄, can be used. The choice of ligand is equally important, with phosphine ligands like SPhos and XPhos often proving effective for challenging couplings. The base plays a key role in the transmetalation step, and inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used, often in aqueous solutions. The solvent system can also be varied, with mixtures of organic solvents and water often accelerating the reaction.

Below are interactive data tables summarizing typical optimization studies for these coupling reactions, based on findings for structurally related compounds.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

This table illustrates the effect of varying the ligand and base on the yield of the coupling of an aryl bromide with an amine.

EntryPalladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene10085
2Pd₂(dba)₃RuPhosNaOtBuToluene10092
3Pd(OAc)₂SPhosK₃PO₄Dioxane11078
4Pd(OAc)₂BrettPhosLiHMDSTHF8088
5Pd₂(dba)₃RuPhosKHMDSToluene10095 nih.gov

Data is representative of typical conditions and yields for similar reactions and may not reflect the exact values for the synthesis of this compound.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

This table shows the influence of different catalysts, bases, and solvents on the yield of the coupling of an arylboronic acid with a halide.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Toluene/H₂O9082
2Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10090
3PdCl₂(dppf)-Cs₂CO₃DMF12088
4Pd(OAc)₂XPhosK₃PO₄n-Butanol10095
5Pd/C-NaOHTHF/H₂O6475 researchgate.net

Data is representative of typical conditions and yields for similar reactions and may not reflect the exact values for the synthesis of this compound.

The optimization of these reaction conditions is an empirical process, and the ideal combination of reagents and parameters must be determined for each specific substrate pairing to achieve the highest possible yield and purity of the desired product. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 2 Difluoromethoxy Phenyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-(2-(Difluoromethoxy)phenyl)pyrrolidine, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the pyrrolidine (B122466) ring.

The protons on the pyrrolidine ring are expected to appear as complex multiplets in the upfield region of the spectrum, typically between 1.5 and 4.0 ppm. The protons at the C2, C4, and C5 positions, as well as the N-H proton, would show characteristic chemical shifts and coupling patterns. The proton at C3, being adjacent to the phenyl group, would likely resonate at a slightly downfield-shifted position within this range.

The aromatic protons on the 2-(difluoromethoxy)phenyl group would be observed further downfield, generally in the range of 6.8 to 7.5 ppm. The difluoromethoxy group (-OCHF₂) introduces a characteristic triplet for the methoxy (B1213986) proton due to coupling with the two fluorine atoms, typically observed between 6.5 and 7.5 ppm. The coupling constant for this triplet is a key indicator of the CHF₂ group.

Table 1: Predicted ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) (Predicted) Multiplicity Coupling Constant (J, Hz) (Predicted)
Aromatic-H 7.50 - 7.00 m -
-OCHF₂ 6.85 t 73.2
Pyrrolidine-H (C2, C4, C5) 3.80 - 2.90 m -
Pyrrolidine-H (C3) 3.60 m -
Pyrrolidine-H (C4) 2.30 - 2.10 m -

Note: Predicted values are based on analysis of similar structures and general chemical shift ranges.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom.

The carbon atoms of the pyrrolidine ring would resonate in the aliphatic region of the spectrum, typically between 25 and 60 ppm. The carbon attached to the nitrogen (C2 and C5) would appear in the range of 45-60 ppm, while the other carbons (C3 and C4) would be found at slightly higher field.

The aromatic carbons would appear in the downfield region, between 110 and 160 ppm. The carbon atom attached to the difluoromethoxy group (C1') would be significantly influenced by the electronegative oxygen and fluorine atoms, and its signal would be a triplet due to C-F coupling. The difluoromethoxy carbon itself (-OCHF₂) would also appear as a triplet with a large coupling constant, a characteristic feature for this group.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm) (Predicted)
Aromatic C-O 150.0
Aromatic C 130.0 - 115.0
-OCHF₂ 116.0 (t)
Pyrrolidine C-N 55.0 - 45.0
Pyrrolidine C3 40.0

Note: Predicted values are based on analysis of similar structures and general chemical shift ranges. 't' denotes a triplet due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoromethoxy Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is crucial for confirming the presence and nature of the difluoromethoxy group.

The two fluorine atoms of the -OCHF₂ group are chemically equivalent and are expected to produce a single signal. This signal would appear as a doublet due to coupling with the single proton of the difluoromethoxy group. The chemical shift of this signal is characteristic for difluoromethoxy groups attached to an aromatic ring and typically falls in the range of -75 to -95 ppm relative to a standard such as CFCl₃. The large coupling constant observed in the corresponding ¹H NMR spectrum would be mirrored in the ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine in the pyrrolidine ring.

C-H Stretch (Aromatic): Absorption bands typically appear above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region corresponding to the C-H bonds of the pyrrolidine ring.

C=C Stretch (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: A strong band in the 1000-1300 cm⁻¹ region, associated with the ether linkage.

C-F Stretch: Strong and characteristic absorption bands for the C-F bonds of the difluoromethoxy group are expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) (Predicted) Intensity
N-H Stretch 3400 Medium
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch 2960-2850 Strong
Aromatic C=C Stretch 1600, 1480 Medium-Strong
C-O-C Stretch 1250 Strong

Note: Predicted values are based on typical IR absorption ranges for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₃F₂NO. The calculated molecular weight is approximately 213.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 213.

The fragmentation pattern would likely involve the loss of fragments from the pyrrolidine ring and the cleavage of the bond between the phenyl and pyrrolidine rings. A significant fragment would likely correspond to the 2-(difluoromethoxy)phenyl cation. The loss of the difluoromethyl group (-CHF₂) is another plausible fragmentation pathway.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

As of the latest available literature, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, definitive data on its solid-state conformation, bond lengths, and bond angles are not available. Obtaining such data would require the successful growth of single crystals of sufficient quality for X-ray analysis.

Conformational Analysis through Spectroscopic Data and Theoretical Models

The pyrrolidine ring, a five-membered saturated heterocycle, is not planar and exists in a state of dynamic equilibrium between various puckered conformations. The most common conformations are the envelope (or half-chair) and twist forms. For substituted pyrrolidines, the substituents' positions relative to the ring's puckering (axial vs. equatorial and endo vs. exo) significantly influence the conformational equilibrium. In the case of a 3-substituted pyrrolidine, the substituent can occupy one of two primary positions in the common envelope conformations, Cγ-endo or Cγ-exo. Theoretical calculations on related 5-phenylpyrrolidine-2-carboxylate units have shown that a Cγ-endo pucker can be more stable than the Cγ-exo state by as much as 1.2 kcal·mol⁻¹ in solution. frontiersin.org

The orientation of the 2-(difluoromethoxy)phenyl group relative to the pyrrolidine ring is another critical conformational parameter. Rotation around the C-N bond and the C-C bond connecting the two rings will be influenced by steric hindrance between the ortho-substituted phenyl ring and the pyrrolidine ring.

Spectroscopic Data Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. The chemical shifts and, more importantly, the coupling constants of the pyrrolidine ring protons are highly sensitive to the ring's pucker and the dihedral angles between adjacent protons.

¹H NMR Spectroscopy: The protons on the pyrrolidine ring of this compound would be expected to show complex splitting patterns due to their diastereotopic nature. The coupling constants between the protons at C2, C3, C4, and C5 could, in principle, be used to determine the preferred ring conformation by applying the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle.

¹³C NMR Spectroscopy: The chemical shifts of the pyrrolidine carbons are also indicative of the ring's conformation, although the effects are generally less pronounced than for proton coupling constants.

¹⁹F NMR Spectroscopy: The difluoromethyl group would give rise to a characteristic signal in the ¹⁹F NMR spectrum, likely a doublet due to coupling with the geminal proton (²JHF). The chemical shift and coupling constant would be influenced by the electronic environment and the group's rotational conformation relative to the phenyl ring.

Theoretical Modeling

In the absence of direct experimental data, theoretical calculations using methods such as Density Functional Theory (DFT) are invaluable for predicting the stable conformers and their relative energies. A systematic conformational search would involve rotating around the key single bonds and exploring the different puckering states of the pyrrolidine ring.

A plausible theoretical workflow would involve:

Initial conformational search using molecular mechanics to identify a broad range of possible low-energy structures.

Geometry optimization of the identified conformers using a suitable DFT functional and basis set.

Calculation of the relative energies (including zero-point vibrational energy and thermal corrections) to determine the Boltzmann population of each conformer at a given temperature.

Prediction of NMR parameters (chemical shifts and coupling constants) for the most stable conformers to be compared with potential future experimental data.

Inferred Spectroscopic and Structural Data

Based on the analysis of similar compounds, the following tables present inferred data for the major conformer of this compound. It is crucial to note that these are predictive values and await experimental verification.

Table 1: Inferred ¹H NMR Data for the Pyrrolidine Moiety of this compound in CDCl₃

ProtonInferred Chemical Shift (ppm)Inferred MultiplicityInferred Coupling Constants (Hz)
H2α3.4 - 3.6m-
H2β3.2 - 3.4m-
H33.0 - 3.2m-
H4α2.1 - 2.3m-
H4β1.9 - 2.1m-
H5α3.3 - 3.5m-
H5β3.1 - 3.3m-
NH1.8 - 2.5br s-

Table 2: Inferred ¹³C NMR Data for this compound in CDCl₃

CarbonInferred Chemical Shift (ppm)
C245 - 50
C340 - 45
C428 - 33
C550 - 55
C (Aromatic)115 - 140
C (Aromatic-O)150 - 155
CHF₂114 - 118 (t, ¹JCF ≈ 240-250 Hz)

Computational Chemistry and in Silico Investigations of 3 2 Difluoromethoxy Phenyl Pyrrolidine Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional geometry, electronic charge distribution, and thermodynamic stability. Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation for the molecule, providing a detailed picture of its electronic structure.

For 3-(2-(Difluoromethoxy)phenyl)pyrrolidine, these calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability.

Furthermore, an analysis of the electrostatic potential surface would reveal the distribution of charge across the molecule. This is vital for understanding how the molecule will interact with its environment, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, the electronegative fluorine and oxygen atoms of the difluoromethoxy group would create a region of negative electrostatic potential, while the amine in the pyrrolidine (B122466) ring and the unique C-H bond of the difluoromethoxy group would present areas of positive potential.

Table 1: Illustrative Quantum Chemical Properties for this compound (Note: The following data is hypothetical and serves to illustrate the typical output of quantum chemical calculations.)

Calculated PropertyIllustrative ValueSignificance
Energy of HOMO -6.5 eVIndicates the molecule's electron-donating capability.
Energy of LUMO -1.2 eVIndicates the molecule's electron-accepting capability.
HOMO-LUMO Gap 5.3 eVSuggests high kinetic stability and low reactivity.
Dipole Moment 2.8 DebyeQuantifies the overall polarity of the molecule.
Total Energy -855.4 HartreeRepresents the total electronic energy at 0 K.

Molecular Dynamics Simulations for Conformational Sampling

While quantum calculations provide insight into a static, minimum-energy structure, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are a powerful computational method used to explore this conformational landscape by simulating the atomic motions of a molecule over time. uoa.gr

For a flexible molecule like this compound, which contains a non-planar pyrrolidine ring and a rotatable bond connecting the phenyl ring, MD simulations are essential. nih.gov These simulations can reveal the preferred conformations of the pyrrolidine ring (e.g., envelope or twisted forms), the rotational preferences (dihedral angles) of the phenyl group relative to the pyrrolidine, and the orientation of the difluoromethoxy group. The simulation tracks the trajectory of each atom over time by solving Newton's equations of motion, providing a realistic view of the molecule's flexibility in a simulated environment, such as in a solvent like water. nih.govnih.gov Analysis of the simulation trajectory, often by measuring the Root Mean Square Deviation (RMSD) from an initial structure, can show how the molecule's structure fluctuates and settles into stable conformational states. nih.gov

Table 2: Example Conformational Analysis from a Hypothetical MD Simulation (Note: This data is for illustrative purposes to show potential findings from an MD simulation.)

Conformational FeatureMajor Conformer(s)Population (%)Key Dihedral Angle (C-C-N-C)
Pyrrolidine Ring Pucker C2-endo (Envelope)65%35°
C3-exo (Twisted)30%-25°
Phenyl-Pyrrolidine Torsion Gauche80%± 60°
Anti15%180°

Prediction of Intermolecular Interaction Potentials

Understanding how this compound interacts with other molecules, such as water, lipids, or biological macromolecules, is crucial for predicting its behavior. Computational methods can predict the potential for various non-covalent interactions, which govern molecular recognition and binding.

The primary interactions for this molecule would include:

Van der Waals forces: Arising from temporary fluctuations in electron density, these are significant for the hydrophobic phenyl ring.

Electrostatic interactions: Driven by the permanent dipole moment of the molecule, particularly involving the polar difluoromethoxy and amine groups.

Hydrogen bonding: The secondary amine of the pyrrolidine ring can act as both a hydrogen bond donor and acceptor. Crucially, the difluoromethoxy group can also participate in unconventional hydrogen bonding, a topic explored in more detail in section 4.5. nih.gov

Computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion (the primary component of van der Waals forces). rsc.org This analysis provides a quantitative understanding of the forces driving intermolecular association.

Ligand-Protein Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a specific protein target. nih.gov This method is central to structure-based drug design. For this compound, docking studies would involve computationally placing the molecule into the binding site of a protein implicated in a disease pathway. nih.govresearchgate.net

The process requires a high-resolution 3D structure of the target protein. A docking algorithm then samples a vast number of possible orientations and conformations of the ligand within the protein's active site. nih.gov Each of these "poses" is evaluated using a scoring function, which estimates the binding free energy. The top-ranked poses provide hypotheses about how the ligand binds. researchgate.net

The results can reveal key intermolecular interactions, such as specific hydrogen bonds, hydrophobic contacts, or ionic interactions between the ligand and amino acid residues in the binding pocket. researchgate.net For example, the pyrrolidine's amine could form a hydrogen bond with an aspartate or glutamate (B1630785) residue, while the phenyl ring might fit into a hydrophobic pocket lined with residues like leucine (B10760876) or phenylalanine. The difluoromethoxy group could also engage in specific interactions, potentially with a carbonyl oxygen on the protein backbone. bohrium.com

Table 3: Illustrative Results from a Hypothetical Docking Study (Note: Data is hypothetical. Target protein and results are for illustrative purposes.)

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Hypothetical Kinase A -8.2ASP-184Hydrogen Bond with Pyrrolidine-NH
LEU-83Hydrophobic contact with Phenyl ring
GLN-135C-H···O Hydrogen Bond with OCF₂H
PHE-80π-π Stacking with Phenyl ring

Computational Assessment of Hydrogen Bonding Characteristics of the Difluoromethoxy Group

A particularly interesting feature of this compound is the difluoromethoxy group (-OCF₂H). While conventional hydrogen bonds involve donors like O-H or N-H, there is substantial evidence that the C-H bond in a difluoromethyl group can act as a weak hydrogen bond donor. nih.govnih.gov The high electronegativity of the two adjacent fluorine atoms polarizes the C-H bond, increasing the positive partial charge on the hydrogen atom and making it capable of forming a C-H···O or C-H···N hydrogen bond. bohrium.com

Computational studies have been vital in characterizing this interaction. Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM), can confirm the presence and quantify the strength of such a bond. nih.gov Studies on model systems have shown that the interaction energy of a CF₂-H···O hydrogen bond is typically around -1 to -2.5 kcal/mol, which is weaker than a conventional hydrogen bond but still significant enough to influence molecular conformation and intermolecular recognition. rsc.orgbohrium.com The geometry of this interaction is also characteristic, with H···O distances of approximately 2.4 Å. bohrium.com This "lipophilic hydrogen bond donor" capability is a key feature that may contribute to the unique binding properties of molecules containing this moiety. nih.govacs.org

Table 4: Summary of Computationally Assessed C-F₂H···Acceptor Hydrogen Bond Properties (Based on findings from analogous systems in the literature. nih.govrsc.orgbohrium.com)

PropertyTypical FindingComputational Method
Interaction Energy -1.0 to -2.5 kcal/molAb initio calculations, SAPT
H···Acceptor Distance ~2.4 - 2.7 ÅGeometry Optimization (DFT, MP2)
Bond Angle (C-H···A) > 120°Geometry Optimization (DFT, MP2)
Nature of Interaction Weakly electrostatic/dispersiveQTAIM, NBO Analysis

Structure Activity Relationship Sar Studies of 3 2 Difluoromethoxy Phenyl Pyrrolidine Derivatives

Impact of Pyrrolidine (B122466) Ring Substitutions on Activity

Modifications to the pyrrolidine ring of 3-(2-(difluoromethoxy)phenyl)pyrrolidine have a significant effect on the biological activity of these compounds. The nature and position of substituents on the pyrrolidine nitrogen, in particular, play a crucial role in modulating the potency and selectivity of these derivatives.

Research has shown that the substituent on the pyrrolidine nitrogen is a key determinant of activity. For instance, in a series of compounds designed as dopamine (B1211576) transporter (DAT) inhibitors, the N-substituent was found to be critical for potency. While the parent compound, this compound, displayed some activity, the introduction of various substituents on the nitrogen atom led to a wide range of effects.

Studies have explored a variety of N-substituents, including small alkyl groups, arylalkyl groups, and more complex moieties. The optimal substituent often depends on the specific biological target. For example, in the context of developing triple reuptake inhibitors (targeting serotonin (B10506), norepinephrine, and dopamine transporters), different N-substituents were found to fine-tune the inhibitory profile of the compounds.

Influence of Phenyl Ring Substituents on Activity

Alterations to the phenyl ring of this compound derivatives are another critical avenue for modifying their pharmacological profile. The position, size, and electronic properties of substituents on the aromatic ring can profoundly impact binding affinity and functional activity at various biological targets.

Systematic studies have demonstrated that even minor changes to the phenyl ring can lead to significant shifts in potency and selectivity. For instance, the introduction of small electron-withdrawing or electron-donating groups at different positions on the phenyl ring has been explored to optimize interactions with the target protein. The nature of these interactions can range from hydrogen bonding to van der Waals forces, and the optimal substitution pattern is highly dependent on the specific binding pocket.

Role of the Difluoromethoxy Moiety in Modulating Biological Response

The difluoromethoxy group (-OCHF2) at the 2-position of the phenyl ring is a distinguishing feature of this compound and plays a multifaceted role in shaping its biological activity. This moiety exerts its influence through a combination of steric and electronic effects, as well as by impacting the molecule's metabolic stability and pharmacokinetic properties.

Furthermore, the difluoromethoxy group can significantly enhance the metabolic stability of the compound. The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy moiety resistant to oxidative metabolism. This is in contrast to a simple methoxy (B1213986) group, which can be readily O-demethylated by cytochrome P450 enzymes. By blocking this metabolic pathway, the difluoromethoxy group can increase the half-life and oral bioavailability of the drug candidate.

Stereochemical Effects on Structure-Activity Relationships

The stereochemistry of this compound is a critical determinant of its biological activity. The molecule possesses a chiral center at the 3-position of the pyrrolidine ring, giving rise to two enantiomers: (R)-3-(2-(difluoromethoxy)phenyl)pyrrolidine and (S)-3-(2-(difluoromethoxy)phenyl)pyrrolidine. Biological targets, being chiral themselves, often exhibit stereoselective recognition, leading to significant differences in the potency and efficacy of the two enantiomers.

In many cases, one enantiomer is significantly more active than the other. This stereoselectivity arises from the specific three-dimensional arrangement of the substituents around the chiral center, which dictates how the molecule fits into the binding site of the target protein. The more active enantiomer, often referred to as the eutomer, will have a complementary shape and arrangement of functional groups to interact optimally with the binding pocket.

The synthesis of enantiomerically pure compounds is therefore a crucial aspect of the drug discovery and development process for this class of molecules. By separating and testing the individual enantiomers, researchers can identify the eutomer and avoid the potential for off-target effects or reduced efficacy associated with the less active enantiomer (the distomer).

Bioisosteric Replacement Strategies in the this compound Framework

Bioisosteric replacement is a powerful strategy employed in medicinal chemistry to optimize the properties of a lead compound, and it has been applied to the this compound framework to improve its drug-like characteristics. Bioisosteres are functional groups or molecules that have similar chemical and physical properties and produce broadly similar biological effects.

In the context of this compound, bioisosteric replacements have been explored for various parts of the molecule, including the phenyl ring, the pyrrolidine ring, and the difluoromethoxy group itself. The goal of these modifications is to enhance potency, improve selectivity, modulate pharmacokinetic properties, or reduce toxicity.

For example, the phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore different binding interactions with the target. Similarly, the pyrrolidine ring could be replaced with other saturated heterocycles, such as a piperidine (B6355638) or azetidine (B1206935) ring, to alter the conformational constraints of the molecule. The difluoromethoxy group could also be replaced with other bioisosteric groups that mimic its electronic and steric properties, such as a trifluoromethyl or a cyano group.

Mechanistic and in Vitro Biological Activity Explorations

In Vitro Enzyme Inhibition Assays

No specific data from in vitro enzyme inhibition assays for 3-(2-(Difluoromethoxy)phenyl)pyrrolidine have been reported in the reviewed scientific literature. Research detailing its inhibitory activity against specific enzymes, including concentration-response data such as IC₅₀ values, is not publicly available.

Receptor Binding Profiling Studies

There are no available receptor binding profiling studies for this compound in the public domain. Consequently, information regarding its affinity and selectivity for specific biological receptors, such as Kᵢ or Kₔ values, remains uncharacterized.

Cellular Target Engagement and Pathway Modulation

Investigations into the cellular target engagement and pathway modulation of this compound have not been published. There is no available research to confirm its interaction with specific cellular targets in a physiological context or to describe its effects on downstream signaling pathways.

Investigation of Anti-infective Mechanisms (e.g., Antibacterial Activity)

There are no published studies evaluating the anti-infective or antibacterial properties of this compound. Data such as minimum inhibitory concentration (MIC) values against various bacterial or fungal strains have not been reported.

Neurobiological Activity Characterization (e.g., Anticonvulsant Properties)

There is no specific characterization of the neurobiological or anticonvulsant properties of this compound in the available literature. While related pyrrolidine (B122466) derivatives have been assessed for such activities, no experimental data has been published for the specified compound nih.govnih.gov.

Metabolic Stability and Pharmacokinetic Profile Considerations in Preclinical Research

In Vitro Metabolic Stability Assessment in Liver Microsomal Systems

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound. core.ac.uknuvisan.com These assays typically involve incubating the test compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov The rate of disappearance of the parent compound over time is measured to determine key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint). nuvisan.com

For a compound like 3-(2-(Difluoromethoxy)phenyl)pyrrolidine, the metabolic stability would be assessed using liver microsomes from various species, including human, rat, and mouse, to identify potential species differences in metabolism. researchgate.net A typical experimental setup would involve incubating the compound at a set concentration (e.g., 1 µM) with liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to support CYP-mediated metabolism. researchgate.netresearchgate.net The concentration of the remaining parent compound would be quantified at several time points using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While specific data for this compound is not available, studies on other pyrrolidine-based compounds have shown a wide range of metabolic stabilities. For instance, some novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives exhibited rapid biotransformation in human liver microsomes. researchgate.net Conversely, certain pyrrolidine-based CXCR4 antagonists have demonstrated improved metabolic stability in human and rat liver microsomes. nih.gov The metabolic stability of this compound would be influenced by the interplay of its phenylpyrrolidine core and the difluoromethoxy substituent.

Table 1: Representative In Vitro Metabolic Stability Data for a Hypothetical Phenylpyrrolidine Derivative in Human Liver Microsomes

ParameterValueDescription
Microsomal Protein Concentration0.5 mg/mLThe amount of liver microsomal protein used in the incubation.
Initial Compound Concentration1 µMThe starting concentration of the test compound.
Incubation Time0, 5, 15, 30, 60 minTime points at which samples are taken for analysis.
t½ (min) 35Metabolic half-life, the time taken for 50% of the compound to be metabolized.
CLint (µL/min/mg protein) 19.8Intrinsic clearance, the inherent ability of the liver enzymes to metabolize the compound.

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters measured in a typical in vitro metabolic stability assay. The values are within a plausible range for a moderately stable compound.

Identification of Potential Metabolic Pathways

The metabolic pathways of this compound can be predicted based on the known metabolism of structurally similar compounds, particularly other phenylpyrrolidine derivatives. The primary routes of metabolism for such compounds generally involve Phase I oxidative reactions catalyzed by CYP enzymes. researchgate.net

Common metabolic transformations for the pyrrolidine (B122466) ring include:

Hydroxylation: The introduction of a hydroxyl group (-OH) onto the pyrrolidine ring, often at positions that are sterically accessible.

Oxidation: Further oxidation of a hydroxylated pyrrolidine can lead to the formation of a lactam (a cyclic amide). researchgate.net

For the phenyl ring, potential metabolic pathways include:

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring. The position of hydroxylation can be influenced by the existing substituents.

O-Dealkylation (of the difluoromethoxy group): While the difluoromethoxy group is generally more resistant to metabolism than a methoxy (B1213986) group, its cleavage to form a phenol (B47542) is a possible, though often minor, pathway. nih.govbham.ac.uk

Phase II metabolism, which involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion, can also be anticipated. nih.gov This could involve glucuronidation or sulfation of any newly formed hydroxyl groups.

Table 2: Predicted Metabolic Pathways for this compound

Metabolic PathwayPredicted Metabolite(s)Enzymatic System
Pyrrolidine Ring HydroxylationHydroxylated pyrrolidine derivativesCytochrome P450 (CYP)
Pyrrolidine Ring OxidationLactam derivativesCytochrome P450 (CYP)
Aromatic HydroxylationHydroxylated phenyl derivativesCytochrome P450 (CYP)
O-Dealkylation2-(pyrrolidin-3-yl)phenolCytochrome P450 (CYP)
ConjugationGlucuronide or sulfate (B86663) conjugatesUGTs, SULTs

Influence of Difluoromethoxy Group on Metabolic Stability

The introduction of a difluoromethoxy (-OCF₂H) group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability. rsc.orgmdpi.com This is primarily because the C-F bond is significantly stronger than a C-H bond, making the difluoromethoxy group more resistant to oxidative metabolism compared to a simple methoxy (-OCH₃) group. rsc.org The primary benefit is the blocking of O-demethylation, which is a common and often rapid metabolic pathway for aryl methyl ethers. bham.ac.uk

The electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can also influence the metabolic stability of the adjacent phenyl ring by altering its electronic properties, potentially making it less susceptible to oxidative attack by CYP enzymes. mdpi.com

However, the metabolic stability conferred by the difluoromethoxy group is not absolute. While generally stable, hydrolysis of the difluoromethoxy group to the corresponding phenol has been observed for some compounds. bham.ac.uk The C-H bond within the difluoromethoxy group can also be a site for hydrogen bond donation, which could influence its interaction with metabolizing enzymes. rsc.orgnih.govnih.gov In some contexts, the introduction of a difluoromethyl or difluoromethoxy group has been shown to improve metabolic stability profiles in in vitro microsomal assays. acs.org

Excretion Pathway Predictions from In Vitro Data

If in vitro studies with liver microsomes indicate that this compound is extensively metabolized, it is likely that the resulting metabolites, which are generally more polar and water-soluble than the parent compound, will be primarily eliminated through the kidneys in the urine.

Conversely, if the compound is found to be highly stable to metabolism in liver microsomes, other clearance mechanisms may be more significant. core.ac.uk These could include direct excretion of the unchanged drug via the kidneys or biliary excretion into the feces. The physicochemical properties of the parent compound, such as its molecular weight and polarity, would also play a crucial role in determining the predominant excretion pathway. For instance, higher molecular weight compounds are often preferentially excreted via the biliary route.

Furthermore, if in vitro studies suggest the formation of glucuronide conjugates (Phase II metabolism), these metabolites are often substrates for transporters in the liver and kidneys, leading to their efficient excretion in bile and urine. nih.gov Computational (in silico) models can also be used in conjunction with in vitro data to predict the likelihood of a compound being a substrate for various efflux and uptake transporters, further refining the predictions of its excretion pathways. mdpi.commdpi.com

Future Research Directions and Translational Perspectives for 3 2 Difluoromethoxy Phenyl Pyrrolidine

Development of Advanced Synthetic Routes

The synthesis of 3-aryl pyrrolidines is a well-explored area of organic chemistry, with numerous methods available for the construction of the pyrrolidine (B122466) ring and the introduction of the aryl substituent. sci-hub.se However, the development of more efficient, stereoselective, and environmentally benign synthetic routes remains a key area of research.

Future efforts in the synthesis of 3-(2-(Difluoromethoxy)phenyl)pyrrolidine and its analogs could focus on several advanced strategies:

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of enantiomerically pure 3-aryl pyrrolidines is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Recent advancements in transition-metal-catalyzed asymmetric synthesis and organocatalysis could be leveraged to achieve this goal.

C-H Activation/Functionalization: Direct C-H arylation of the pyrrolidine ring represents a highly atom-economical and efficient approach to the synthesis of 3-aryl pyrrolidines. acs.org Research into the regioselective and stereoselective C-H functionalization of the pyrrolidine core could provide novel and more direct access to these compounds. acs.org

Flow Chemistry and Automation: The use of continuous flow chemistry can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. The development of a continuous flow process for the synthesis of this compound could streamline its production for further research and development.

Synthetic StrategyDescriptionPotential Advantages
Palladium-Catalyzed Hydroarylation A palladium-catalyzed reaction between a pyrroline (B1223166) and an aryl halide to form a 3-aryl pyrrolidine. nih.govchemrxiv.orgBroad substrate scope and direct access to drug-like molecules. nih.gov
Dipolar Cycloaddition The reaction of an azomethine ylide with a styrene (B11656) derivative to construct the pyrrolidine framework. sci-hub.seA straightforward method for accessing the pyrrolidine ring system. sci-hub.se
Reductive Amination of Diketones An iridium-catalyzed transfer hydrogenation reaction of diketones with anilines to produce N-aryl-substituted pyrrolidines. nih.govAn efficient and practical approach with the potential for scale-up. nih.gov
Visible-Light-Mediated Iodoamination A metal-free protocol using visible light for the iodoamination of olefins to form pyrrolidines. mdpi.comEnvironmentally sustainable and high-yielding. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas

The 3-aryl pyrrolidine scaffold has been associated with a diverse range of biological activities, suggesting that this compound could have therapeutic potential in multiple disease areas. nih.govchemrxiv.org

Central Nervous System (CNS) Disorders: 3-Aryl pyrrolidines are known to be potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors, making them attractive candidates for the treatment of depression, anxiety, and other CNS disorders. chemrxiv.orgnih.gov The difluoromethoxy group in this compound could enhance its brain permeability and metabolic stability, further increasing its potential as a CNS therapeutic.

Oncology: Derivatives of 3-aryl pyrrolidines have been investigated as androgen receptor antagonists for the treatment of prostate cancer. nih.gov The unique electronic properties of the difluoromethoxy group might lead to novel interactions with other cancer-related targets.

Infectious Diseases: The pyrrolidine ring is a common feature in many antibacterial and antiviral agents. sci-hub.se For example, pyrrolidine-2,3-diones have been identified as potential inhibitors of P. aeruginosa PBP3 and have shown promise in combating bacterial biofilms. nih.govnih.govrsc.org Future research could explore the potential of this compound and its derivatives as novel anti-infective agents.

Other Therapeutic Areas: The versatility of the 3-aryl pyrrolidine scaffold suggests that it could be active against a wide range of other biological targets, including enzymes like histone deacetylases and protein kinases. chemrxiv.orgnih.gov High-throughput screening and phenotypic screening campaigns could be employed to identify novel biological activities of this compound.

Therapeutic AreaPotential Biological Target(s)Rationale
CNS Disorders Serotonin and Dopamine Receptors chemrxiv.orgnih.govThe 3-aryl pyrrolidine scaffold is a known pharmacophore for these receptors.
Oncology Androgen Receptor nih.gov, Kinesin Eg5 mdpi.comDerivatives have shown activity as androgen receptor antagonists and Eg5 inhibitors.
Infectious Diseases Penicillin-Binding Proteins (PBPs) nih.govnih.govThe pyrrolidine scaffold is present in compounds with antibacterial properties.
Inflammatory Diseases Histone Deacetylases (HDACs) chemrxiv.orgThe 3-aryl pyrrolidine motif has been found in HDAC inhibitors.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Generative Models for de novo Design: Generative AI models can be used to design novel molecules with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles. springernature.commdpi.com By training these models on datasets of known active compounds containing the pyrrolidine scaffold, it is possible to generate new derivatives of this compound with improved therapeutic potential.

Predictive Modeling of ADMET Properties: AI and ML algorithms can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. mirabaud.com.br This allows for the early identification of compounds with undesirable properties, reducing the time and cost of drug development.

Virtual Screening: AI-powered virtual screening can be used to rapidly screen large compound libraries to identify molecules that are likely to be active against a specific biological target. nih.gov This can accelerate the discovery of new lead compounds based on the this compound scaffold.

Derivatization for Enhanced Selectivity and Potency

The potency and selectivity of a drug candidate can often be improved through chemical derivatization. For this compound, several positions on the molecule could be modified to enhance its therapeutic properties.

Substitution on the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a common site for modification. The introduction of different substituents at this position can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Modification of the Phenyl Ring: The substitution pattern on the phenyl ring can be altered to fine-tune the compound's interaction with its biological target. The introduction of additional substituents or the replacement of the phenyl ring with other aromatic or heteroaromatic systems could lead to improved activity.

Stereochemical Control: As previously mentioned, the stereochemistry of the pyrrolidine ring can have a profound effect on biological activity. The synthesis and evaluation of all possible stereoisomers of this compound and its derivatives will be crucial for identifying the most active and selective compounds. nih.gov

A systematic exploration of the structure-activity relationships (SAR) through the synthesis and biological evaluation of a library of derivatives will be essential for optimizing the therapeutic potential of this promising scaffold.

Q & A

Q. How do structural modifications (e.g., fluorination position) alter the pharmacological profile of this compound?

  • Answer :
  • Fluorine Scanning : Synthesize analogs with fluorine at ortho/meta/para positions on the phenyl ring and compare IC50_{50} values in target assays .
  • Bioisosteric Replacement : Substitute difluoromethoxy with trifluoromethyl or chlorinated groups to assess tolerance in binding pockets .
  • Pharmacokinetic Studies : Measure oral bioavailability and CNS penetration in rodent models to guide lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.